Glycinexylidide
Overview
Description
Glycinexylidide is an amino acid amide with 2,6-dimethylaniline and glycine components . It is an active metabolite of lidocaine, formed by oxidative deethylation . It is used as an indicator of hepatic function and has a role as a drug metabolite .
Synthesis Analysis
In the liver, lidocaine is dealkylated by dual-function oxidizing enzymes to the pharmacologically active metabolite, monoethylthis compound (MEGX), and then metabolized by the P450 3A4 isoenzyme into N-ethylglycine (NEG) and this compound (GX) .Molecular Structure Analysis
The molecular formula of this compound is C10H14N2O . The IUPAC name is 2-amino-N-(2,6-dimethylphenyl)acetamide . The InChI is 1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) .Chemical Reactions Analysis
This compound is a metabolite of lidocaine that is frequently present in µg/ml concentrations in the plasma of patients treated with lidocane infusions for 24 hr or more .Physical and Chemical Properties Analysis
The molecular weight of this compound is 178.23 g/mol . More specific physical and chemical properties can be found in the Certificate of Analysis .Scientific Research Applications
Metabolism and Pharmacokinetics
- Glycinexylidide (GX), a metabolite of lidocaine, is identified in patients treated with intravenous lidocaine, suggesting its relevance in clinical pharmacology (Strong, Parker, & Atkinson, 1973).
- GX has been found in plasma concentrations in patients treated with lidocaine infusions, with a substantial antiarrhythmic activity and impact on mental performance, indicating its pharmacological significance (Strong, Mayfield, Atkinson, Burris, Raymon, & Webster, 1975).
Neurological Functions and Effects
- GX may affect neurotransmission, as its parent compound lidocaine and metabolites can alter the function of glycine transporters, potentially influencing antinociceptive effects (Werdehausen, Kremer, Brandenburger, Schlösser, Jadasz, Küry, Bauer, Aragón, Eulenburg, & Hermanns, 2012).
- The administration of glycine, closely related to GX, increases extracellular serotonin in the prefrontal cortex, pointing to its potential role in psychiatric conditions (Bannai, Kawai, Nagao, Nakano, Matsuzawa, & Shimizu, 2011).
Glycine Metabolism in Health and Disease
- Glycine, integral to GX's structure, plays a critical role in metabolic regulation, antioxidative reactions, and neurological function, suggesting a broader physiological relevance (Wang, Wu, Dai, Yang, Wang, & Wu, 2013).
- GX, through its glycine component, might be involved in various metabolic disorders, as lower glycine levels are observed in conditions like obesity and type 2 diabetes (Alves, Bassot, Bulteau, Pirola, & Morio, 2019).
Pharmacokinetic Interactions
- Cytochrome P450 1A2 plays a significant role in the metabolism of lidocaine and its metabolites like GX, highlighting the importance of liver function in its pharmacokinetics (Orlando, Piccoli, De Martin, Padrini, Floreani, & Palatini, 2004).
Maternal and Neonatal Metabolism
- The metabolism of lidocaine to GX in mothers, fetuses, and neonates suggests GX's significance in perinatal pharmacology (Kuhnert, Knapp, Kuhnert, & Prochaska, 1979).
Mechanism of Action
Target of Action
Glycinexylidide (GX), an active metabolite of Lidocaine, primarily targets the Glycine Transporter 1 (GlyT1) found in astrocytes . GlyT1 plays a crucial role in controlling the synaptic glycine concentration .
Mode of Action
GX interacts with GlyT1, inhibiting its function . This interaction results in a significant reduction in glycine uptake . Notably, GX’s inhibition of GlyT1 occurs at clinically relevant concentrations .
Biochemical Pathways
GX is involved in the lidocaine (local anaesthetic) metabolism pathway . Lidocaine’s antinociceptive effects, which are observed when it is applied systemically, are thought to be partly due to glycinergic mechanisms . By inhibiting GlyT1, GX potentially modulates these glycinergic pathways .
Pharmacokinetics
The pharmacokinetics of GX is closely related to that of its parent compound, lidocaine. Lidocaine’s elimination clearance is significantly reduced after a partial hepatectomy, reflecting higher plasma concentrations and a longer half-life than expected . This suggests that GX’s pharmacokinetics may be influenced by factors such as liver function and the extent of hepatic resection .
Result of Action
The inhibition of GlyT1 by GX leads to a decrease in glycine uptake, which could potentially modulate neurotransmission . This modulation may contribute to the antinociceptive effects of systemic lidocaine, providing new insights into the possible mechanisms for the analgesic effect of systemic lidocaine .
Action Environment
For instance, factors such as diet, lifestyle, and environmental pollution can shape the composition and function of gut microbiota , which could potentially influence the action and efficacy of GX
Biochemical Analysis
Biochemical Properties
Glycinexylidide interacts with various biomolecules, particularly enzymes and proteins. It is known to inhibit glycine transporter 1 (GlyT1) function . GlyT1 is a protein that controls the synaptic glycine concentration . This compound’s interaction with GlyT1 significantly reduces glycine uptake .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting GlyT1, which in turn affects the concentration of glycine, a major inhibitory neurotransmitter . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with GlyT1. It inhibits GlyT1 function, thereby reducing the uptake of glycine . This inhibition occurs at clinically relevant concentrations of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, this compound was found to significantly reduce glycine uptake in primary rat astrocytes
Metabolic Pathways
This compound is involved in the Lidocaine metabolism pathway . It is produced as a result of the metabolic processes of Lidocaine
Transport and Distribution
It is known that this compound inhibits GlyT1, which could potentially affect its localization or accumulation
Properties
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYVBZOSGGJWCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876064 | |
Record name | ACETAMIDE, 2-AMINO-N-(2,6-DIMETHYLPHENYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00000637 [mmHg] | |
Record name | Glycinexylidide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2171 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18865-38-8 | |
Record name | Glycine xylidide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18865-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycinexylidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACETAMIDE, 2-AMINO-N-(2,6-DIMETHYLPHENYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycinexylidide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCINEXYLIDIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2D932W316 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Glycinexylidide (GX) is a di-desethylated metabolite of the local anesthetic lidocaine. Like lidocaine and its other active metabolite, monoethylthis compound (MEGX), GX exhibits local anesthetic activity. While its exact mechanism of action is similar to lidocaine, involving the blockage of sodium channels in nerve cells, GX generally demonstrates lower potency. [, , ]
A: GX has the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol. [, ]
ANone: The provided research papers primarily focus on the pharmacological and pharmacokinetic aspects of GX. Information regarding its material compatibility and stability under various conditions is limited and requires further investigation.
ANone: The provided research papers primarily focus on the pharmacological properties of GX as a lidocaine metabolite. There is no evidence suggesting GX possesses any catalytic properties or applications in the context of these studies.
A: While some studies utilized pharmacokinetic modeling to understand GX disposition, [, , ] none of the provided research articles employed computational chemistry techniques like molecular docking, molecular dynamics simulations, or QSAR modeling for GX.
ANone: The provided research predominantly focuses on GX as a metabolite of lidocaine and doesn't delve into specific formulation strategies or stability assessments for the compound itself.
ANone: The research papers primarily focus on the pharmacological and pharmacokinetic properties of GX, with limited information on SHE regulations. Further investigation is required to assess the compound's environmental impact and develop appropriate waste management strategies.
A: While specific data on GX absorption and distribution are limited within the provided research, studies show its presence in various biological matrices, including plasma and urine, following lidocaine administration. [, , , , ] This suggests systemic distribution after formation from lidocaine.
A: GX has a longer elimination half-life than lidocaine, approximately 10 hours, compared to 1.5 hours for lidocaine in normal subjects. [] This difference is attributed to GX's lower plasma clearance despite having a volume of distribution similar to lidocaine. []
A: Yes, studies indicate that the route of lidocaine administration can affect GX levels. For instance, topical administration of lidocaine via a "spray-as-you-go" method during thoracoscopic pulmonary resection resulted in higher mean Cmax, Tmax, and AUC0-t for both MEGX and GX compared to intravenous lidocaine administration. []
A: Studies show that co-administration of certain medications can influence GX levels. For example, oral administration of cimetidine with lidocaine resulted in increased GX levels in urine compared to lidocaine alone. [] This suggests potential drug-drug interactions influencing GX disposition.
ANone: The research provided focuses primarily on GX as a metabolite of lidocaine and doesn't present data regarding its independent in vitro or in vivo efficacy.
ANone: Information regarding resistance mechanisms or cross-resistance associated with GX is not discussed in the provided research papers.
A: GX, at plasma concentrations comparable to those found in patients treated with lidocaine, can negatively impact mental performance in healthy individuals. [] This suggests potential central nervous system (CNS) toxicity at clinically relevant levels.
ANone: The provided research does not discuss specific drug delivery and targeting strategies for GX.
ANone: No information regarding the use of GX as a biomarker or in diagnostic applications is presented in the provided research.
A: High-performance liquid chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for the quantification of GX in biological samples like plasma and urine. [, , , , , , , , ]
ANone: The environmental impact and degradation pathways of GX are not addressed in the provided research.
ANone: The research papers do not provide information on GX's dissolution rate or solubility in various media.
A: While the research articles utilized validated analytical techniques like HPLC and GC-MS, specific details regarding the validation parameters for GX analysis are not explicitly provided. [, , , , , , , , ]
ANone: The research papers do not discuss specific quality control and assurance measures for GX.
ANone: The provided research does not address the immunogenicity or potential immunological responses associated with GX.
ANone: Information about the interaction of GX with drug transporters is not discussed in the provided research papers.
ANone: The research papers primarily focus on GX as a metabolite and do not investigate its potential to induce or inhibit drug-metabolizing enzymes.
ANone: Data regarding the biocompatibility and biodegradability of GX are not available in the provided research.
ANone: The provided research does not discuss alternatives or substitutes for GX.
ANone: The provided research does not discuss recycling or waste management strategies for GX.
ANone: The provided research does not explicitly discuss specific research infrastructure and resources for GX beyond standard laboratory equipment and techniques.
A: The identification of GX as a metabolite of lidocaine marked a significant milestone in understanding the drug's metabolic fate and potential for toxicity. [] Further research has contributed to understanding its pharmacokinetic properties and potential clinical implications. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.